molecular formula C8H17ClN2O2S B2754247 N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride CAS No. 2228694-22-0

N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride

Cat. No. B2754247
CAS RN: 2228694-22-0
M. Wt: 240.75
InChI Key: VMKIUCFPTGGLAD-UHFFFAOYSA-N
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Description

“N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 2228694-22-0 . It has a molecular formula of C8H17ClN2O2S and a molecular weight of 240.75078 .


Molecular Structure Analysis

The pyrrolidine ring, a five-membered nitrogen-containing ring, is a key component of this compound . The molecular diversity and complexity of pyrrolidine-based molecules allow for the design and development of more active and less toxic drug candidates .

Scientific Research Applications

Photoredox-Catalyzed Intramolecular Aminodifluoromethylation

A study demonstrates the utility of a photoredox catalyzed aminodifluoromethylation of unactivated alkenes, where sulfonamides serve as active nucleophiles. This process leads to the formation of pyrrolidines, highlighting the chemical versatility of sulfonamide derivatives in synthesizing complex nitrogen-containing heterocycles (Zhang, Tang, Thomoson, & Dolbier, 2015).

Synthesis and Antibacterial Evaluation

Another research avenue explores the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. The study showcases the wide applicability of sulfonamide derivatives in the creation of compounds with significant antibacterial properties (Azab, Youssef, & El-Bordany, 2013).

Gold- and Silver-Catalyzed Amination and Ring Expansion

Efficient synthetic routes to pyrrolidines via gold and silver-catalyzed tandem amination/ring expansion of cyclopropyl methanols with sulfonamides are reported. This methodology underpins the role of sulfonamide derivatives in facilitating ring expansion reactions, contributing to the development of new synthetic methods for pyrrolidine derivatives (Rao & Chan, 2008).

Antimicrobial Activity of Pyridines and Pyridine-Based Sulfa-Drugs

Investigations into pyridines and their sulfa drug derivatives as antimicrobial agents reveal the potential of sulfonamide derivatives in addressing antibiotic resistance. The study underscores the importance of structural modification of sulfonamides for enhancing antimicrobial efficacy (El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017).

Water-Soluble Carbonic Anhydrase Inhibitors

Research into water-soluble, topically effective, intraocular pressure-lowering sulfonamides highlights the therapeutic applications of sulfonamide derivatives. This study illustrates the role of sulfonamide derivatives in ophthalmology, particularly in the management of glaucoma (Scozzafava et al., 1999).

properties

IUPAC Name

N-(cyclopropylmethyl)pyrrolidine-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-9-6-8)10-5-7-1-2-7;/h7-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKIUCFPTGGLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNS(=O)(=O)C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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